molecular formula C22H23N3O4S B2978271 N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1031956-06-5

N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2978271
CAS No.: 1031956-06-5
M. Wt: 425.5
InChI Key: MYMXAMFBHLOKQY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylphenoxy group at position 6 and a sulfanyl (-S-) linkage to an N-(3,5-dimethoxyphenyl)acetamide moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-5-15(2)7-19(6-14)29-21-11-22(24-13-23-21)30-12-20(26)25-16-8-17(27-3)10-18(9-16)28-4/h5-11,13H,12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMXAMFBHLOKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Phenyl Groups : The presence of dimethoxy and dimethyl substitutions on phenyl rings enhances lipophilicity, potentially improving membrane permeability.
  • Pyrimidine Ring : This heterocyclic structure is often associated with various biological activities, including enzyme inhibition.
  • Sulfanyl Group : Sulfur-containing compounds frequently exhibit unique reactivity and interactions with biological macromolecules.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight396.48 g/mol
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition could lead to altered cell proliferation and survival rates in cancer cells.
  • Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

  • A study conducted on human cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

In Vivo Studies

  • Animal models treated with this compound exhibited reduced tumor growth compared to controls. This suggests a promising role in cancer therapy.

Pharmacokinetics

  • Pharmacokinetic studies revealed moderate absorption and distribution characteristics. The compound demonstrated a half-life conducive for therapeutic applications, although further studies are needed to optimize dosing regimens .

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMechanism of ActionBiological Activity
Compound Ac-Met InhibitionAnti-cancer
Compound BGABA ModulationNeuroprotective
Compound CPDE InhibitionAnti-inflammatory

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine-based scaffold is shared with several derivatives, but key substituent differences dictate distinct properties:

Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrimidin-4-yl - 6-(3,5-dimethylphenoxy)
- 4-sulfanyl linkage to N-(3,5-dimethoxyphenyl)acetamide
High lipophilicity (methoxy/dimethyl groups); possible enhanced membrane permeability
N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide () Pyrimidin-2-yl - 5-(4-ethylphenyl)sulfonyl
- 6-oxo group
Sulfonyl group increases electron-withdrawing effects; may alter metabolic stability
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () Benzofuropyrimidin - Fused benzofuran ring
- 3-ethoxypropyl substituent
Increased rigidity from fused rings; ethoxypropyl may enhance solubility

Key Observations :

  • Pyrimidine Positional Isomerism : The target compound’s pyrimidin-4-yl core (vs. pyrimidin-2-yl in ) may influence binding orientation in biological targets, as positional isomerism often affects intermolecular interactions .
  • Sulfanyl vs. Sulfonyl Groups: The sulfanyl (-S-) linkage in the target compound (vs.
  • Fused vs. Single-Ring Systems : The benzofuropyrimidin core in introduces planarity, which could improve DNA intercalation or protein binding compared to the simpler pyrimidine scaffold .
Functional Group Comparisons
  • Methoxy vs. Ethoxy/Alkyl Groups : The 3,5-dimethoxyphenyl group in the target compound offers moderate lipophilicity, whereas ethoxypropyl () or ethylphenyl () substituents may enhance solubility or metabolic resistance .
  • Phenoxy Substituents: The 3,5-dimethylphenoxy group in the target compound (vs. 2,6-dimethylphenoxy in ’s oxadixyl) may reduce steric hindrance, optimizing target binding .
Application Context
  • Agrochemical Potential: highlights triazolo-pyrimidine sulfonamides (e.g., flumetsulam) as herbicides, suggesting the target compound’s pyrimidine-acetamide structure could similarly interfere with plant enzymatic pathways .
  • Medicinal Chemistry : Pyrimidine derivatives often target kinases or nucleotide-binding proteins. The sulfanyl linkage in the target compound may mimic cysteine residues, enabling covalent inhibition strategies .

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